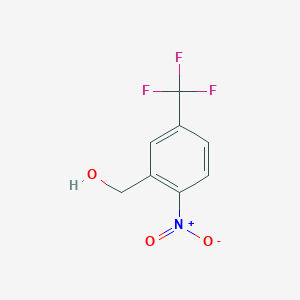
2-Nitro-5-(trifluoromethyl)benzyl alcohol
Übersicht
Beschreibung
2-Nitro-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring
Wirkmechanismus
Target of Action
The compound is a fluorinated building block , which suggests it may be used in the synthesis of more complex molecules with specific biological targets
Mode of Action
It’s known that nitro groups can undergo reduction to form amines, and trifluoromethyl groups can influence the lipophilicity and metabolic stability of a molecule . These properties could potentially affect the compound’s interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by (2-Nitro-5-(trifluoromethyl)phenyl)methanol are currently unknown . It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2-Nitro-5-(trifluoromethyl)phenyl)methanol could potentially affect a wide range of biochemical pathways.
Action Environment
The action, efficacy, and stability of (2-Nitro-5-(trifluoromethyl)phenyl)methanol could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its absorption and distribution . Additionally, the presence of other molecules could potentially affect its metabolic stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(trifluoromethyl)benzyl alcohol typically involves the nitration of (5-(trifluoromethyl)phenyl)methanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of (2-Nitro-5-(trifluoromethyl)phenyl)aldehyde or (2-Nitro-5-(trifluoromethyl)benzoic acid).
Reduction: Formation of (2-Amino-5-(trifluoromethyl)phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Nitro-5-(trifluoromethyl)benzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine:
Industry: In the materials science field, this compound is used in the development of polymers and coatings with improved chemical resistance and thermal stability.
Vergleich Mit ähnlichen Verbindungen
- (2-Nitro-4-(trifluoromethyl)phenyl)methanol
- (2-Nitro-6-(trifluoromethyl)phenyl)methanol
- (2-Nitro-5-(trifluoromethyl)phenyl)ethanol
Comparison: 2-Nitro-5-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and stability, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
[2-nitro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOSINQFQQRBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856531 | |
| Record name | [2-Nitro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227604-33-2 | |
| Record name | [2-Nitro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


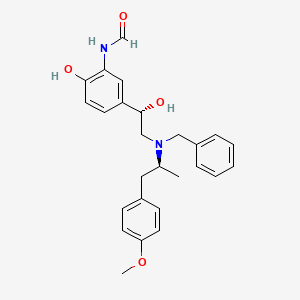

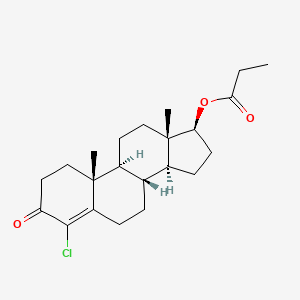

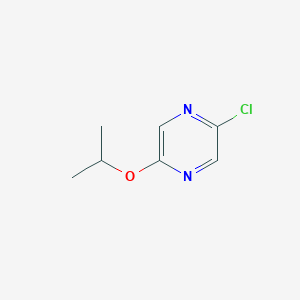
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429427.png)


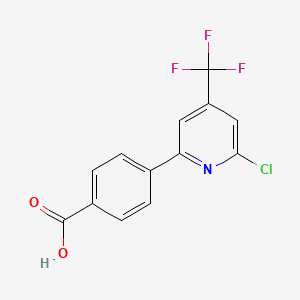

![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429436.png)
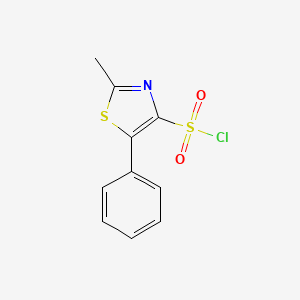
![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B1429440.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429441.png)
